
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 3-aminopyrazole with a suitable benzonitrile derivative. One common method involves the use of a nucleophilic substitution reaction where 3-aminopyrazole reacts with a benzonitrile derivative under basic conditions to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Halogenated or sulfonylated pyrazole derivatives.
Applications De Recherche Scientifique
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzonitrile moiety can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol: Another pyrazole derivative with similar structural features but different functional groups.
3-(3-Amino-1H-pyrazol-1-yl)methylbenzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C11H10N4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-[(3-aminopyrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-7-9-2-1-3-10(6-9)8-15-5-4-11(13)14-15/h1-6H,8H2,(H2,13,14) |
Clé InChI |
GFDCKLOJRXMYGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C#N)CN2C=CC(=N2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
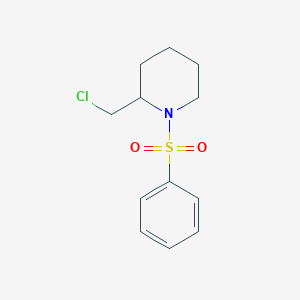

![N-Acetyl-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B8453304.png)
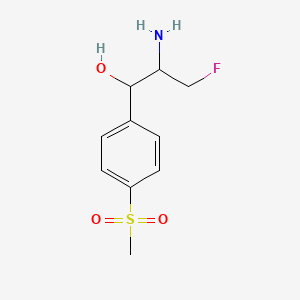
![{1-[2-(Benzyloxy)ethyl]cyclobutyl}methanol](/img/structure/B8453317.png)
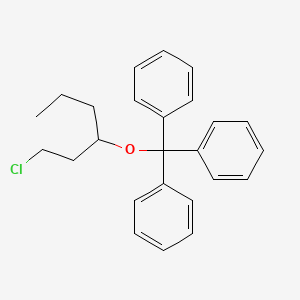

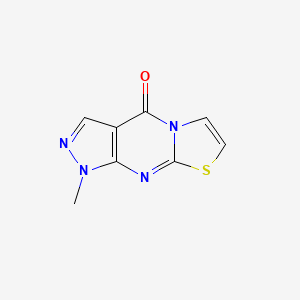
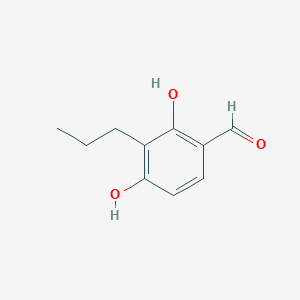
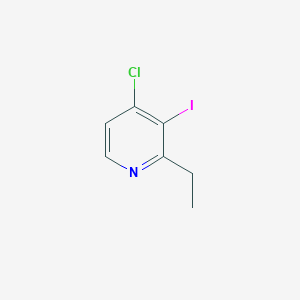
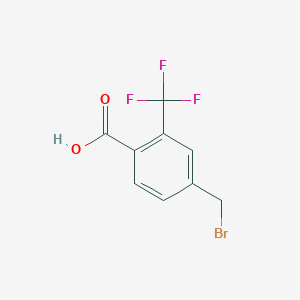
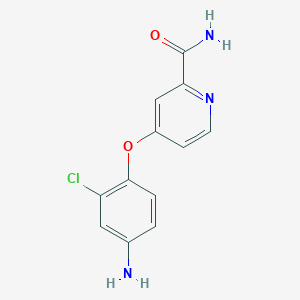

![2-[2-(4-Fluorophenyl)propan-2-yl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B8453407.png)
